molecular formula C13H10O5 B1438781 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid CAS No. 1155071-55-8

2-(4-Formylphenoxymethyl)furan-3-carboxylic acid

Cat. No. B1438781
CAS RN: 1155071-55-8
M. Wt: 246.21 g/mol
InChI Key: LLPYZPOQHKWXFH-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is a chemical compound with the empirical formula C13H10O5 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular weight of this compound is 246.22 . The SMILES string representation of its structure is OC(=O)c1ccoc1COc2ccc(C=O)cc2 .


Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

One-pot Enzyme Cascade Synthesis

The controlled synthesis of furan carboxylic acids like FFCA and FDCA from 5-hydroxymethylfurfural (HMF) is a significant application in the pharmaceutical and polymer industries. Utilizing a dual-enzyme cascade system consisting of galactose oxidase (GOase) and alcohol dehydrogenases (ADHs), furan carboxylic acids are efficiently synthesized. This process also includes H2O2 internal recycling, enhancing the yields of the desired products to more than 95% (Hao‐Yu Jia et al., 2019).

Bioactivities of Furan Carboxylic Acids

Anti-Tobacco Mosaic Virus and Cytotoxic Activities

Furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum have demonstrated promising bioactivities. These compounds exhibit significant anti-tobacco mosaic virus (TMV) activities and moderate to weak inhibitory activities against various human tumor cell lines. Such findings underscore the potential of furan carboxylic acids in developing bioactive agents for agricultural and therapeutic applications (Yu-Ping Wu et al., 2018).

Antibacterial and Antioxidant Properties

Activity Against Staphylococcus aureus

Furan derivatives, such as 5-acetoxymethylfuran-3-carboxylic acid, isolated from Aspergillus flavus have displayed potent antibacterial activity against Staphylococcus aureus. These compounds also exhibit moderate antioxidant activity, indicating their potential use in developing new antibacterial and antioxidant agents (Yang-min Ma et al., 2016).

Enzymatic Synthesis for Polymer Production

FDCA from HMF via Enzymatic Oxidation

Furan-2,5-dicarboxylic acid (FDCA) synthesized from 5-hydroxymethylfurfural (HMF) through enzymatic oxidation is a critical biobased platform chemical for polymer production. Innovative enzymatic methods enabling the conversion of HMF to FDCA at ambient conditions offer a sustainable and efficient approach to producing biodegradable plastics, substituting fossil carbon sources (W. Dijkman et al., 2014).

Future Directions

Given the lack of detailed information on 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, suggesting it may have potential uses in scientific research .

properties

IUPAC Name

2-[(4-formylphenoxy)methyl]furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)18-8-12-11(13(15)16)5-6-17-12/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPYZPOQHKWXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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